molecular formula C13H15F2NO4 B3017962 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid CAS No. 1344688-07-8

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid

Cat. No.: B3017962
CAS No.: 1344688-07-8
M. Wt: 287.263
InChI Key: FGWVGQFFGFJLGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by its molecular formula C₁₃H₁₅F₂NO₄ and a molecular weight of 287.26 g/mol . It is often utilized in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in a suitable solvent like tetrahydrofuran (THF) at 40°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation may produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(2,6-difluorophenyl)acetic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group, which provides stability and reactivity in synthetic applications. Its versatility as a building block makes it a valuable compound in various fields of research and development .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWVGQFFGFJLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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